molecular formula C22H20BrN5OS B11697199 (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697199
M. Wt: 482.4 g/mol
InChI Key: XJTPSYBOYBLBKM-UHFFFAOYSA-N
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Description

This compound features a pyrazol-3-one core substituted with a 4-bromophenyl thiazole group at position 2 and a 2,4,6-trimethylphenyl hydrazinylidene moiety at position 4 (Z-configuration). The bromophenyl group confers electron-withdrawing properties, while the trimethylphenyl substituent enhances steric bulk and lipophilicity. Such structural features are critical for modulating biological activity, solubility, and stability .

Properties

Molecular Formula

C22H20BrN5OS

Molecular Weight

482.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C22H20BrN5OS/c1-12-9-13(2)19(14(3)10-12)25-26-20-15(4)27-28(21(20)29)22-24-18(11-30-22)16-5-7-17(23)8-6-16/h5-11,27H,1-4H3

InChI Key

XJTPSYBOYBLBKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 2-aminothiazole, and 2,4,6-trimethylphenylhydrazine. The synthesis can be carried out under reflux conditions with appropriate solvents such as ethanol or methanol. The reaction conditions may require the use of catalysts or specific pH adjustments to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can occur at the bromophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Hydrazinylidene Moiety

  • (4Z)-4-[2-(3-Chlorophenyl)hydrazinylidene] Analog (): Replacing the 2,4,6-trimethylphenyl group with a 3-chlorophenyl group introduces a halogenated aromatic ring. However, steric hindrance is reduced, which may improve solubility .
  • (4Z)-4-{[(4-Chlorophenyl)amino]methylene} Derivative (): This analog replaces the hydrazinylidene group with an aminomethylene linkage. The 4-chlorophenyl substituent and trifluoromethyl group enhance metabolic stability and electron-withdrawing effects, which are advantageous in drug design .

Thiazole vs. Thiazolo-Triazolone Systems

  • Thiazolo[3,2-b][1,2,4]triazol-6-one () :
    The target compound’s thiazole ring is replaced with a fused thiazolo-triazolone system. This modification increases molecular rigidity and π-conjugation, which may enhance fluorescence properties or intermolecular interactions in materials science applications .

Pyrazolone Core Modifications

  • Methoxybenzylidene-Substituted Pyrazolone (): The methoxy group is electron-donating, contrasting with the bromophenyl group’s electron-withdrawing nature.
  • Thiomethylphenyl Derivative () :
    The thiomethyl group introduces sulfur, which can participate in hydrogen bonding and redox reactions. This may improve antioxidant activity or metal chelation compared to the bromophenyl-thiazole system .

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound ~483.3 4-Bromophenyl thiazole, Trimethylphenyl hydrazinylidene High lipophilicity, potential for kinase inhibition
(4Z)-4-[2-(3-Chlorophenyl)hydrazinylidene] Analog ~460.8 3-Chlorophenyl hydrazinylidene Increased polarity, reduced steric bulk
Thiazolo-Triazolone () ~443.3 Methoxybenzylidene, Bromophenyl Enhanced rigidity, fluorescence potential
Trifluoromethyl Derivative () ~317.7 Trifluoromethyl, 4-Chlorophenyl High metabolic stability, electron-withdrawing

Biological Activity

The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential biological activities. This article reviews its biological significance, focusing on antimicrobial and anticancer properties, supported by various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrN7O2SC_{19}H_{16}BrN_7O_2S, with a molecular weight of approximately 486.3 g/mol. Its structure includes a thiazole ring and a pyrazolone moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole nucleus has been reported to inhibit bacterial growth by interfering with lipid biosynthesis and other cellular mechanisms.

  • Evaluation Methods :
    • In vitro assays : Turbidimetric methods were used to assess the antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species.
    • Results : Compounds derived from similar structures demonstrated promising activity against various pathogens, suggesting that the thiazole component is crucial for efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays targeting cancer cell lines.

  • Cell Lines Tested :
    • The MCF7 breast cancer cell line was notably used in studies assessing the anticancer properties.
    • Assay Method : The Sulforhodamine B (SRB) assay was employed to evaluate cytotoxicity.
  • Findings :
    • Certain derivatives showed significant inhibition of cell proliferation in MCF7 cells, indicating potential as anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the mechanisms through which these compounds exert their effects.

StudyCompound TestedBiological ActivityMethodology
AN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobialTurbidimetric method
BPyrazolone derivativesAnticancer (MCF7)SRB assay
CThiazole derivativesAntimicrobial & AnticancerMolecular docking studies

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Antimicrobial Mechanism :
    • Inhibition of bacterial lipid biosynthesis.
    • Disruption of cell membrane integrity.
  • Anticancer Mechanism :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell cycle progression.

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, highlighting their potential as lead compounds in drug development .

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